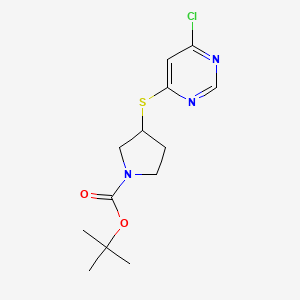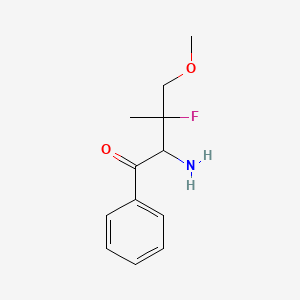
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- is a chemical compound with the molecular formula C26H26O2S2. It is characterized by its complex structure, which includes aromatic rings, ether groups, and sulfide linkages
Méthodes De Préparation
The synthesis of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves multiple steps, typically starting with the preparation of the naphthoxyethylthio intermediates. These intermediates are then reacted with ethane derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .
Analyse Des Réactions Chimiques
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfide groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and sulfide groups allow it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- can be compared with other similar compounds, such as:
1,2-Bis(ethylthio)ethane: This compound has a simpler structure with only ethylthio groups, lacking the aromatic rings and ether linkages.
1,2-Bis(phenoxy)ethane: This compound contains phenoxy groups instead of naphthoxy groups, leading to different chemical properties and reactivity.
1,2-Bis(methoxy)ethane: This compound has methoxy groups, which are smaller and less complex than naphthoxy groups.
Propriétés
Numéro CAS |
63938-34-1 |
|---|---|
Formule moléculaire |
C26H26O2S2 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
2-[2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethylsulfanyl]ethoxy]naphthalene |
InChI |
InChI=1S/C26H26O2S2/c1-3-7-23-19-25(11-9-21(23)5-1)27-13-15-29-17-18-30-16-14-28-26-12-10-22-6-2-4-8-24(22)20-26/h1-12,19-20H,13-18H2 |
Clé InChI |
MGMKTHZAZTYTRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCCSCCSCCOC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)




![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
![5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13964249.png)


![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)
